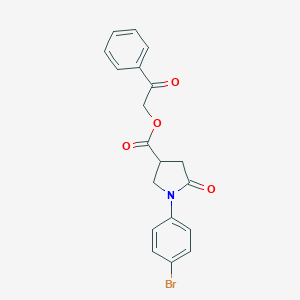
8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium, also known as PQ, is a quinoline derivative that has gained attention in recent years due to its potential applications in scientific research. PQ is a fluorescent dye that can be used to label and visualize biological structures and processes, making it a valuable tool for researchers in various fields.
作用機序
8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium works by binding to certain biological structures, such as membranes and proteins, and emitting fluorescence upon excitation with light. The exact mechanism of 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium binding and fluorescence emission is not fully understood, but it is believed to involve interactions between the quinoline ring and the target structures.
Biochemical and physiological effects:
8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium is generally considered to be non-toxic and non-invasive, making it a safe and effective tool for scientific research. However, some studies have suggested that 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium may interfere with certain biological processes, such as mitochondrial function and autophagy, at high concentrations.
実験室実験の利点と制限
One of the main advantages of 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium is its high fluorescence intensity, which allows for sensitive detection and imaging of biological structures and processes. 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium is also relatively easy to use and can be applied to a wide range of experimental systems. However, 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium has some limitations, such as its potential toxicity at high concentrations and its limited ability to penetrate certain biological barriers, such as the blood-brain barrier.
将来の方向性
There are many potential future directions for research involving 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium. One area of interest is the development of new 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium derivatives with improved properties, such as increased fluorescence intensity or enhanced targeting of specific biological structures. Another area of interest is the application of 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium in new experimental systems, such as in vivo imaging of animal models or high-throughput screening assays. Additionally, further studies are needed to better understand the mechanisms of 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium binding and fluorescence emission, as well as its potential effects on biological processes.
合成法
8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium can be synthesized through a multistep reaction process starting from 8-hydroxyquinoline. The synthesis involves the reaction of 8-hydroxyquinoline with ethyl acetoacetate to form 8-hydroxy-1-(2-oxoethyl)quinoline. This intermediate is then reacted with benzyl chloride to form 8-hydroxy-1-(2-oxo-2-phenylethyl)quinoline.
科学的研究の応用
8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium has been widely used as a fluorescent dye in scientific research. It can be used to label and visualize various biological structures and processes, such as mitochondria, lysosomes, and autophagosomes. 8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium has also been used to study the dynamics of intracellular calcium signaling and the mechanisms of cell death.
特性
製品名 |
8-Hydroxy-1-(2-oxo-2-phenylethyl)quinolinium |
|---|---|
分子式 |
C17H14NO2+ |
分子量 |
264.3 g/mol |
IUPAC名 |
2-(8-hydroxyquinolin-1-ium-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C17H13NO2/c19-15-10-4-8-14-9-5-11-18(17(14)15)12-16(20)13-6-2-1-3-7-13/h1-11H,12H2/p+1 |
InChIキー |
YOTIHEBHJNFLMN-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C(=CC=C3)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)

![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)




![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)

![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)


![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)